molecular formula C16H10Cl2O3 B2895608 (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone CAS No. 477848-13-8

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone

Cat. No.: B2895608
CAS No.: 477848-13-8
M. Wt: 321.15
InChI Key: TTZHNZWZIFPVHY-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C16H10Cl2O3 and its molecular weight is 321.15. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

  • Studies involve the synthesis and reactivity of benzofuran derivatives, highlighting their potential in creating complex chemical structures with specific functional applications, such as β-amyloid aggregation inhibitors, indicating their relevance in pharmaceutical and chemical research (Choi et al., 2003).

Environmental Fate and Behavior

  • Research on the environmental fate and behavior of benzophenone derivatives, such as benzophenone-8, addresses their reactivity and degradation in aqueous solutions. This research is critical for understanding the environmental impact of such compounds, potentially guiding the design of environmentally friendly derivatives (Santos & Esteves da Silva, 2019).

Clathrate Formation and Molecular Interactions

  • Investigations into the clathrate formation of certain benzophenone and benzofuran derivatives with aromatic rings emphasize the significance of edge-to-face interactions between aromatic rings. This area of study is important for understanding molecular recognition and assembly processes, which have implications in materials science and drug design (Eto et al., 2011).

Photostability and UV Protection

  • Studies on the synthesis of specific benzophenone and benzofuran derivatives aim to develop compounds with potential applications in UV protection. This research is relevant for creating new materials that can provide effective protection against UV radiation, with implications for sunscreen formulations and materials science (Pouzet et al., 1998).

Mechanism of Action

Target of Action

The primary targets of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone are currently unknown . This compound is a research chemical and more studies are needed to identify its specific targets and their roles .

Biochemical Pathways

Benzofuran derivatives, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities . Therefore, it is possible that this compound may affect multiple biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As a research chemical, its effects have not been extensively studied. More research is needed to understand the impact of this compound at the molecular and cellular levels.

Properties

IUPAC Name

(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZHNZWZIFPVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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